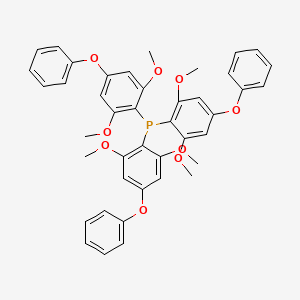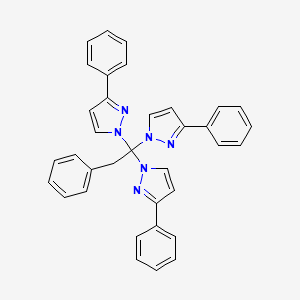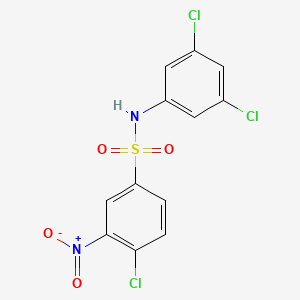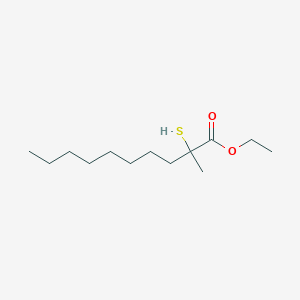
Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane is an organophosphorus compound known for its utility in various chemical reactions. This compound is characterized by the presence of three 2,6-dimethoxy-4-phenoxyphenyl groups attached to a central phosphorus atom. It is widely used as a ligand in catalysis and has applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane typically involves the reaction of 2,6-dimethoxy-4-phenoxyphenyl halides with a phosphorus trihalide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation of the phosphorus center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenoxy groups are replaced by other substituents.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions
The common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand in catalytic reactions. The phosphorus atom in the compound coordinates with metal centers, forming a complex that facilitates various chemical transformations. The electron-donating properties of the methoxy and phenoxy groups enhance the reactivity of the phosphorus center, making it an effective catalyst in numerous reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has similar applications as a ligand in catalytic reactions but differs in the substitution pattern on the phenyl rings.
Tris(4-fluorophenyl)phosphine: Another similar compound used in catalysis, but with fluorine substituents that alter its electronic properties.
Uniqueness
Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane is unique due to the presence of both methoxy and phenoxy groups, which provide a balance of steric and electronic effects. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Propriétés
Numéro CAS |
647841-52-9 |
|---|---|
Formule moléculaire |
C42H39O9P |
Poids moléculaire |
718.7 g/mol |
Nom IUPAC |
tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane |
InChI |
InChI=1S/C42H39O9P/c1-43-34-22-31(49-28-16-10-7-11-17-28)23-35(44-2)40(34)52(41-36(45-3)24-32(25-37(41)46-4)50-29-18-12-8-13-19-29)42-38(47-5)26-33(27-39(42)48-6)51-30-20-14-9-15-21-30/h7-27H,1-6H3 |
Clé InChI |
HREBWVCBSCSSOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1P(C2=C(C=C(C=C2OC)OC3=CC=CC=C3)OC)C4=C(C=C(C=C4OC)OC5=CC=CC=C5)OC)OC)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)


![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)


